Ozogamicin

ADC Linker Chemistry pH-Dependent Drug Release Stability

Ozogamicin is the gold-standard enediyne warhead validated in Mylotarg® & Besponsa®. Its unique acid-labile hydrazone linker (t½ ≥60 h at pH 7.2 vs. ∼3 h at pH 5.0) ensures lysosomal payload release with minimal systemic spill. The standardized DAR (2–3) and extensive clinical safety data make it the definitive benchmark for linker-payload R&D. Researchers developing CD33, CD22, or other internalizing hematologic ADCs benefit from the proven therapeutic index and well-characterized PK profile. Compare novel linker technologies, screen resistance mechanisms, or initiate designed-conjugate synthesis—Ozogamicin provides the only fully clinically de-risked payload-linker construct on the market.

Molecular Formula C73H97IN6O25S3
Molecular Weight 1681.7 g/mol
CAS No. 400046-53-9
Cat. No. B1678132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOzogamicin
CAS400046-53-9
SynonymsOzogamicin
Molecular FormulaC73H97IN6O25S3
Molecular Weight1681.7 g/mol
Structural Identifiers
SMILESCCN(C1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSC(C)(C)CC(=O)NN=C(C)C5=CC=C(C=C5)OCCCC(=O)N)NC(=O)OC)O)C)NOC6CC(C(C(O6)C)SC(=O)C7=C(C(=C(C(=C7OC)OC)OC8C(C(C(C(O8)C)O)OC)O)I)C)O)O)C(=O)C
InChIInChI=1S/C73H97IN6O25S3/c1-15-80(41(7)81)45-35-98-52(32-49(45)92-10)103-65-60(87)57(79-105-53-31-46(82)67(40(6)99-53)107-68(89)54-36(2)56(74)63(66(95-13)62(54)93-11)104-69-61(88)64(94-12)59(86)39(5)101-69)38(4)100-70(65)102-48-21-18-16-17-19-28-73(91)33-47(83)58(76-71(90)96-14)55(48)44(73)27-30-106-108-72(8,9)34-51(85)78-77-37(3)42-23-25-43(26-24-42)97-29-20-22-50(75)84/h16-17,23-27,38-40,45-46,48-49,52-53,57,59-61,64-65,67,69-70,79,82,86-88,91H,15,20,22,29-35H2,1-14H3,(H2,75,84)(H,76,90)(H,78,85)/b17-16-,44-27+,77-37+/t38-,39+,40-,45+,46+,48+,49+,52+,53+,57-,59+,60+,61-,64-,65-,67-,69+,70+,73+/m1/s1
InChIKeyHNMATTJJEPZZMM-BPKVFSPJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ozogamicin (CAS 400046-53-9) as a Calicheamicin-Derived ADC Payload: Baseline Characteristics and Clinical Context


Ozogamicin (CAS 400046-53-9) is a semisynthetic derivative of the highly potent enediyne antitumor antibiotic calicheamicin, specifically designated as N-acetyl-γ-calicheamicin dimethyl hydrazide [1]. This small-molecule cytotoxin (MW ~1681.7 g/mol) serves as the cytotoxic warhead in two FDA-approved antibody-drug conjugates (ADCs): gemtuzumab ozogamicin (Mylotarg®) targeting CD33+ acute myeloid leukemia (AML) and inotuzumab ozogamicin (Besponsa®) targeting CD22+ B-cell acute lymphoblastic leukemia (ALL) [2]. Its mechanism of action involves sequence-specific binding to the minor groove of DNA, followed by activation to a diradical species that induces irreparable double-strand DNA breaks and subsequent apoptosis [3]. As a standalone drug-linker construct, Ozogamicin comprises the calicheamicin warhead covalently linked to an acid-labile hydrazone moiety and a disulfide-containing tail, enabling its attachment to monoclonal antibodies [4].

Why Ozogamicin Cannot Be Interchanged with Generic Calicheamicin or Alternative ADC Payloads in R&D and Procurement


The direct substitution of Ozogamicin with other calicheamicin derivatives (e.g., native calicheamicin γ1, N-acetyl-γ-calicheamicin) or alternative ultrapotent payloads (e.g., PBD dimers, maytansinoids) is not supported by empirical data, as Ozogamicin's defined linker-payload architecture dictates critical performance parameters. Specifically, the acid-labile hydrazone linker in Ozogamicin exhibits a distinct pH-dependent stability profile [1], while the payload's potency necessitates a controlled, low drug-to-antibody ratio (DAR) to prevent systemic toxicity and aggregation [2]. Furthermore, calicheamicin-based ADCs exhibit target-mediated drug disposition, and the Ozogamicin construct's pharmacokinetics and safety profile are intrinsically linked to this specific linker-warhead combination, a relationship that cannot be assumed for untested analogs [3]. Attempting to interchange the warhead or linker without rigorous comparative evaluation risks altering ADC homogeneity, in vivo stability, therapeutic index, and off-target toxicity.

Quantitative Differentiation of Ozogamicin: Key Evidence for Scientific Selection Over Comparator Payloads and Linker Systems


pH-Dependent Linker Stability: Hydrazone Linker of Ozogamicin vs. Enzymatically Cleavable Dipeptide Linkers

Ozogamicin incorporates an acid-labile hydrazone linker designed for cleavage within the acidic environment of the lysosome (pH ~5.0) but exhibits a defined, quantifiable degree of instability in circulation (pH 7.4). This stands in contrast to more stable enzymatically cleavable linkers, such as the valine-citrulline (vc) dipeptide linker used in other ADCs like brentuximab vedotin, which are cleaved by lysosomal proteases (e.g., cathepsin B) and are generally more stable in plasma [1]. The differential pH-dependent half-lives directly influence the rate of premature payload release, a key determinant of off-target toxicity and the therapeutic window.

ADC Linker Chemistry pH-Dependent Drug Release Stability

In Vivo Conjugate Stability: Ozogamicin-Based ADC vs. Next-Generation Disulfide-Linked Calicheamicin ADC

The inherent plasma instability of the Ozogamicin hydrazone linker leads to a quantifiable decrease in the proportion of intact ADC remaining in circulation over time. A direct comparative study evaluated a next-generation calicheamicin ADC that utilized a traceless, disulfide bond for direct conjugation (bypassing the hydrazone linker) against the traditional Ozogamicin-based ADC architecture [1]. This new construct demonstrated significantly improved in vivo stability.

ADC Stability In Vivo Pharmacokinetics Linker Technology

Payload Potency and DAR Implications: Calicheamicin vs. Moderately Potent Payloads (e.g., Doxorubicin)

The extreme potency of calicheamicin, the active moiety in Ozogamicin, mandates a low drug-to-antibody ratio (DAR) to avoid systemic toxicity, a critical differentiator from ADCs employing less potent payloads. Calicheamicin is approximately 4000 times more active than doxorubicin [1]. This high potency allows for effective tumor cell killing with an average DAR of only 2-3 for gemtuzumab ozogamicin, compared to higher DARs (typically 4-8) required for less potent payloads like maytansinoids (DM1/DM4) [2].

ADC Payload Potency Drug-to-Antibody Ratio (DAR) Cytotoxicity

Targeted Cytotoxicity: Gemtuzumab Ozogamicin in CD33+ AML Cells vs. Resistant Variants

The cytotoxic efficacy of gemtuzumab ozogamicin (GO), the ADC built with Ozogamicin, is highly dependent on target antigen expression and cellular processing. A study comparing GO's effect on parental HL-60 AML cells versus a GO-resistant variant (HL/GO20) quantified the difference in sensitivity, underscoring that Ozogamicin's activity is not universal but predicated on the cellular context of the ADC [1].

ADC Efficacy Drug Resistance Acute Myeloid Leukemia

Optimal Research and Industrial Applications for Ozogamicin Based on Its Defined Performance Profile


Development of ADCs Targeting Hematological Malignancies with High Antigen Density and Efficient Internalization

Given its established clinical efficacy in AML and ALL [1], Ozogamicin is the payload of choice for researchers developing ADCs against CD33, CD22, and other hematological targets with proven internalization kinetics. The linker's lysosomal pH-dependent cleavage mechanism is well-suited for targets that traffic to the lysosome. The known DAR of 2-3 for clinical-stage ADCs provides a validated starting point for conjugate design [2].

Investigating ADC Linker Stability and Payload Release Kinetics

The defined, pH-dependent lability of the Ozogamicin hydrazone linker (t1/2 >60h at pH 7.2 vs. 3h at pH 5.0) [3] makes it an ideal model compound for studying premature payload release mechanisms. Researchers comparing novel linker technologies can use Ozogamicin-based ADCs as a baseline to quantify improvements in plasma stability and reduction in off-target toxicity, as demonstrated in comparative studies with next-generation disulfide-linked conjugates [4].

Studies on ADC Resistance Mechanisms and Synergistic Combinations in AML

The quantitative IC50 values for gemtuzumab ozogamicin in both sensitive (24 ng/ml) and resistant (550 ng/ml) AML cell lines [5] establish Ozogamicin as a powerful tool for probing mechanisms of ADC resistance. It is particularly useful for screening combination therapies (e.g., with epigenetic modulators or DNA damage repair inhibitors) designed to overcome resistance or lower the effective dose.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ozogamicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.